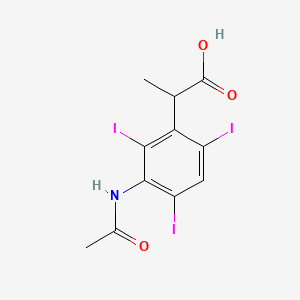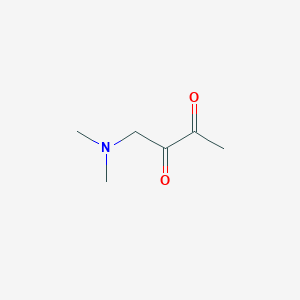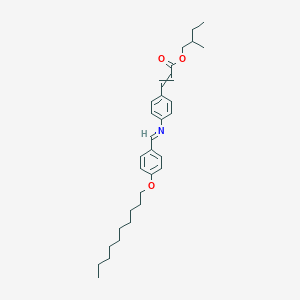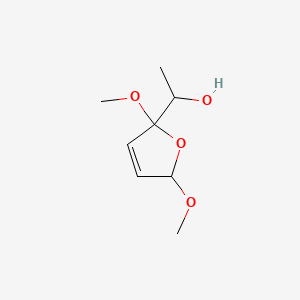![molecular formula C9H20O B13815196 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane CAS No. 32970-46-0](/img/structure/B13815196.png)
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane, also known as 1-tert-Butoxy-2,2-dimethylpropane, is an organic compound with the molecular formula C9H20O. It is a colorless liquid that belongs to the class of ethers, specifically a tertiary ether. This compound is primarily of theoretical interest and is used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane typically involves the reaction of neopentyl chloride (2-chloro-2,2-dimethylpropane) with potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the tert-butoxide anion displaces the chloride ion from neopentyl chloride, forming the desired ether.
Reaction:
(CH3)3CCl+KOtBu→(CH3)3COCH2C(CH3)3+KCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction: Reduction reactions can convert the ether into hydrocarbons.
Substitution: The ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted ethers or other functionalized compounds.
Scientific Research Applications
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane is utilized in several scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane involves its interaction with molecular targets through its ether functional group. The compound can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the behavior of biological molecules and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl ether: Another tertiary ether with similar structural features.
Methyl tert-butyl ether (MTBE): A widely used ether in gasoline additives.
Dimethyl ether: A simpler ether with different chemical properties.
Uniqueness
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for applications requiring specific molecular interactions.
Properties
CAS No. |
32970-46-0 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C9H20O/c1-8(2,3)7-10-9(4,5)6/h7H2,1-6H3 |
InChI Key |
QAROENULPPDYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


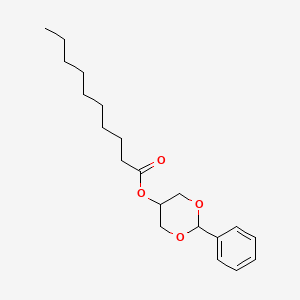

![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
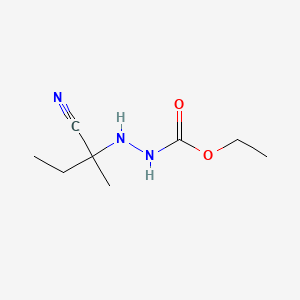
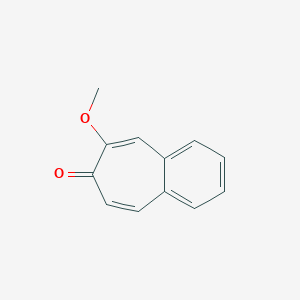
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
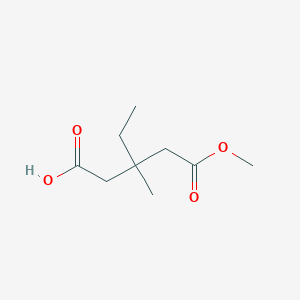
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)

